(Z)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-1H-imidazol-5(4H)-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-1H-imidazol-5(4H)-one hydrobromide is a useful research compound. Its molecular formula is C25H20BrFN2O4S and its molecular weight is 543.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-1H-imidazol-5(4H)-one hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-1H-imidazol-5(4H)-one hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Imidazole derivatives are significant in medicinal chemistry due to their presence in various naturally occurring compounds and FDA-approved drugs. They are used as anti-cancer, anti-microbial, and anti-inflammatory agents .
Material Science
In material science, some imidazole derivatives are utilized for nonlinear optical applications and as catalysts in synthesis processes .
Chemical Synthesis
Imidazole derivatives play a role in synthetic chemistry, where they are involved in diverse multicomponent reactions conducted under different conditions .
Anion/Cation Receptor Systems
Due to its amphoteric nature, the imidazole ring can function as a selective and effective receptor system for anions, cations, and even neutral organic molecules .
properties
IUPAC Name |
(5Z)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenylimidazol-4-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4S.BrH/c1-32-23-14-16(7-12-21(23)29)13-20-24(31)28(19-5-3-2-4-6-19)25(27-20)33-15-22(30)17-8-10-18(26)11-9-17;/h2-14,29H,15H2,1H3;1H/b20-13-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMWQMUSVIVTFP-MASIZSFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-1H-imidazol-5(4H)-one hydrobromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.